molecular formula C52H65F6N3O8P2 B15363000 Gamitrinib-TPP

Gamitrinib-TPP

Cat. No.: B15363000
M. Wt: 1036.0 g/mol
InChI Key: NFIBTCZSRLMDOD-PBTFKBHTSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Gamitrinib-TPP (G-TPP) is a mitochondria-targeted inhibitor of heat shock protein 90 (HSP90) and its mitochondrial paralog, TNF receptor-associated protein 1 (TRAP1). The molecular formula is C₅₂H₆₅N₃O₈P (molecular weight: 891.06 g/mol), and it is administered intraperitoneally in preclinical models at doses such as 5 mg/kg .

Properties

Molecular Formula

C52H65F6N3O8P2

Molecular Weight

1036.0 g/mol

IUPAC Name

6-[[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate

InChI

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21-,38-33-;/t35-,37+,45+,46+,48-,50+;/m1./s1

InChI Key

NFIBTCZSRLMDOD-PBTFKBHTSA-O

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)/C)C)O)OC.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gamitrinib TPP hexafluorophosphate involves the combination of the HSP90 ATPase inhibitory module of 17-allylamino geldanamycin (17-AAG) with the mitochondrial-targeting moiety of triphenylphosphonium. The reaction typically requires the use of organic solvents and specific reagents to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of Gamitrinib TPP hexafluorophosphate involves scaling up the synthetic routes described above. This process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Gamitrinib TPP hexafluorophosphate primarily undergoes reactions related to its role as an HSP90 inhibitor. These reactions include binding to the ATP-binding site of HSP90, leading to the inhibition of its chaperone activity.

Common Reagents and Conditions: The reactions involving Gamitrinib TPP hexafluorophosphate typically use organic solvents such as DMSO (dimethyl sulfoxide) and reagents like triphenylphosphine oxide. The conditions are carefully controlled to ensure the stability and efficacy of the compound.

Major Products Formed: The major product formed from these reactions is the active Gamitrinib TPP hexafluorophosphate compound itself, which can then be used in various scientific research applications.

Scientific Research Applications

Gamitrinib TPP hexafluorophosphate has a wide range of applications in scientific research, including:

  • Cancer Research: It is used to study the effects of HSP90 inhibition on cancer cell growth and survival. By disrupting the function of HSP90, Gamitrinib TPP hexafluorophosphate can induce apoptosis (programmed cell death) in cancer cells.

  • Neurodegenerative Diseases: Research has shown that HSP90 inhibitors can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Viral Infections: The compound is also being studied for its potential use in treating viral infections by targeting viral proteins that rely on HSP90 for proper folding and function.

Mechanism of Action

Gamitrinib TPP hexafluorophosphate exerts its effects by binding to the ATP-binding site of HSP90, inhibiting its chaperone activity. This disruption leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. The molecular targets include various oncogenic proteins and signaling pathways involved in cell cycle regulation and stress responses.

Comparison with Similar Compounds

Mechanism of Action :

  • Gamitrinib-TPP disrupts mitochondrial protein folding by inhibiting HSP90/TRAP1 chaperones, triggering the mitochondrial unfolded protein response (UPRmt) .
  • This stress activates the integrated stress response (ISR), upregulating ATF4 and NOXA, which drive MCL1 degradation via ubiquitin ligases (e.g., MARCH5, HUWE1) .
  • It induces PINK1/Parkin-dependent mitophagy, a quality-control mechanism that clears damaged mitochondria .

This compound belongs to a class of mitochondrial-targeted agents and HSP90/TRAP1 inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Features of this compound and Analogous Compounds
Compound Target(s) Mechanism Key Findings References
This compound HSP90, TRAP1 Inhibits mitochondrial HSP90/TRAP1; induces ISR, mitophagy - MCL1 degradation via NOXA upregulation (partially MARCH5-dependent).
- Synergizes with BET inhibitors (e.g., OTX015) in glioblastoma.
- Activates PINK1/Parkin mitophagy.
Actinonin Mitochondrial peptide deformylase Inhibits mitochondrial protein translation - Reduces MCL1 and increases NOXA via ISR.
- MARCH5-dependent MCL1 degradation.
- Limited efficacy as monotherapy.
CPI-613 Pyruvate dehydrogenase, α-ketoglutarate dehydrogenase Disrupts mitochondrial metabolism - Induces MCL1 degradation and NOXA upregulation.
- Partially dependent on HUWE1 for MCL1 loss.
Shepherdin HSP90, TRAP1 Binds to HSP90 ATP-binding pocket - Broad HSP90 inhibition; lacks mitochondrial specificity.
- Less effective in TRAP1-rich tumors.
SMTIN-P01 TRAP1 Selective TRAP1 inhibitor - Does not target cytosolic HSP90.
- Limited data on mitophagy induction.
DN401 HSP90 paralogs (TRAP1) Pan-HSP90 inhibitor - Systemic toxicity due to non-selective targeting.
- No TPP-mediated mitochondrial accumulation.
Key Differentiators of this compound :

Mitochondrial Specificity: The TPP moiety enables 10-fold higher accumulation in tumor mitochondria compared to normal cells, enhancing therapeutic index .

Dual Stress Mechanisms: Unlike CPI-613 (metabolic disruption) or actinonin (translation inhibition), this compound combines proteotoxic stress (via HSP90/TRAP1 inhibition) and mitophagy activation .

Ligase Redundancy: this compound’s MCL1 degradation involves both MARCH5 and HUWE1, whereas actinonin relies solely on MARCH5 .

Synergy in Combination Therapy : this compound + BET inhibitors (e.g., OTX015) show superior tumor regression in glioblastoma compared to single-agent use .

Q & A

Q. What are the primary mechanisms by which Gamitrinib-TPP induces mitochondrial stress in cancer cells?

this compound targets mitochondrial HSP90, disrupting protein folding and activating the mitochondrial unfolded protein response (UPR<sup>mt</sup>). Key methods to validate this include:

  • Western blotting for detecting stress markers like HSP60, TRAP1, and mitochondrial proteases .
  • ATP/ROS assays to quantify metabolic disruption (e.g., using luminescence-based ATP detection kits and fluorescent ROS probes) .
  • Mitophagy assays (e.g., LC3-II/LC3-I ratio via immunoblotting or GFP-LC3 puncta quantification) to confirm PINK1/Parkin-dependent pathway activation .

Q. Which experimental models are most suitable for studying this compound’s anticancer activity?

  • In vitro : Use cancer cell lines with high mitochondrial dependency (e.g., LNCaP, A549) cultured under 3D spheroid conditions to mimic tumor microenvironments .
  • In vivo : Xenograft models (e.g., immunodeficient mice implanted with patient-derived tumors) treated with intraperitoneal this compound (5 mg/kg, 3x/week) .

Q. How can researchers distinguish this compound’s on-target effects from off-target toxicity?

  • Control experiments : Compare results with non-targeted HSP90 inhibitors (e.g., 17-AAG) .
  • Rescue assays : Overexpress mitochondrial HSP90 or use CRISPR-Cas9 to knock out PINK1/Parkin, then assess mitophagy restoration .

Advanced Research Questions

Q. How do contradictory findings about this compound’s effects on MCL1 protein levels arise, and how can they be resolved?

Evidence from Western blots shows this compound reduces MCL1 in SiCtrl cells but not in SiHUWE1 cells, suggesting HUWE1-dependent regulation . To resolve contradictions:

  • Perform time-course experiments to capture dynamic protein degradation.
  • Use proteasome inhibitors (e.g., MG132) to determine if MCL1 loss is ubiquitin-proteasome system (UPS)-mediated .
  • Validate findings across multiple cell lines and genetic backgrounds.

Q. What experimental designs optimize the study of this compound in combination therapies?

  • Synergy screening : Use a matrix of this compound doses with epigenetic modulators (e.g., OTX015) in a 3-week dosing regimen (5 mg/kg, 5 days on/2 days off) .
  • Endpoint metrics : Tumor volume regression, apoptosis (TUNEL assay), and glutathione levels (HPLC) to assess redox balance .

Q. How can multi-omics approaches clarify this compound’s impact on mitochondrial-nuclear crosstalk?

  • Transcriptomics : RNA-seq to identify ATF4-driven stress-response genes .
  • Metabolomics : LC-MS to quantify TCA cycle intermediates and NAD+/NADH ratios .
  • Proteomics : SILAC labeling to track mitochondrial protein turnover post-treatment .

Methodological Recommendations

  • Dose optimization : Use pharmacokinetic profiling to determine tissue-specific bioavailability .
  • Data validation : Replicate findings in ≥3 biological replicates and use orthogonal assays (e.g., Seahorse assays for mitochondrial respiration) .
  • Ethical reporting : Adhere to ARRIVE guidelines for preclinical studies .

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